2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Acetamide Derivatives
- Biological Effects and Toxicology Update : A comprehensive review on the toxicology of acetamide and its derivatives, highlighting their commercial importance and biological effects following exposure. This could provide insights into the safety profile and potential biological interactions of complex acetamide compounds (Kennedy, 2001).
Thiophene Analogues in Cancer Research
- Carcinogenicity Evaluation : A study on thiophene analogues of carcinogens, synthesizing and evaluating them for potential carcinogenicity. This research might relate to the structural analysis and safety evaluation of related compounds (Ashby et al., 1978).
Advances in Pyrimidine-based Therapeutics
- Antitumor Activity of Pyrrolobenzimidazoles : Discussion on pyrrolobenzimidazole derivatives for cancer treatment, their design, and antitumor activity, providing a foundation for understanding the application of similar compounds in therapeutic settings (Skibo, 1998).
Medicinal Chemistry of Imidazole and Pyrimidine Scaffolds
- p38α MAP Kinase Inhibitors : Review of the design and activity of imidazole and pyrimidine-based inhibitors, which are crucial for understanding the drug development process for compounds targeting specific proteins (Scior et al., 2011).
Optoelectronic Applications of Pyrimidine Derivatives
- Functionalized Quinazolines and Pyrimidines : Overview of the synthesis and application of quinazoline and pyrimidine derivatives in electronic devices, highlighting their value in creating novel optoelectronic materials (Lipunova et al., 2018).
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-14-15(2)25-13-28(23(14)30)11-21(29)26-19-10-6-4-8-17(19)20-12-31-22(27-20)16-7-3-5-9-18(16)24/h3-10,12-13H,11H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKDZRFTWAOJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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